3-hydroxy-N-propylnaphthalene-2-carboxamide
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Overview
Description
3-hydroxy-N-propylnaphthalene-2-carboxamide is a chemical compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and a carboxamide group at the second position of the naphthalene ring, with a propyl group attached to the nitrogen atom of the carboxamide group. Naphthalene derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-propylnaphthalene-2-carboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to form 1-aminonaphthalene.
Hydroxylation: The amino group is hydroxylated to form 3-hydroxy-1-naphthylamine.
Carboxylation: The hydroxylated compound is then carboxylated to form 3-hydroxy-2-naphthoic acid.
Amidation: Finally, the carboxylic acid is reacted with propylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-propylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Forms 3-keto-N-propylnaphthalene-2-carboxamide.
Reduction: Forms 3-hydroxy-N-propylnaphthylamine.
Substitution: Forms 3-alkoxy-N-propylnaphthalene-2-carboxamide or 3-acyloxy-N-propylnaphthalene-2-carboxamide.
Scientific Research Applications
3-hydroxy-N-propylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-propylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and the carboxamide group play crucial roles in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(4-bromo-3-fluorophenyl)naphthalene-2-carboxamide
- 3-hydroxy-N-(3,5-bis(trifluoromethyl)phenyl)naphthalene-2-carboxamide
Uniqueness
3-hydroxy-N-propylnaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group attached to the nitrogen atom of the carboxamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Properties
CAS No. |
42530-71-2 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-hydroxy-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-2-7-15-14(17)12-8-10-5-3-4-6-11(10)9-13(12)16/h3-6,8-9,16H,2,7H2,1H3,(H,15,17) |
InChI Key |
GREVWZKWZIXWMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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